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molecular formula C9H12O3 B1322800 2-(4-(Hydroxymethyl)phenoxy)ethanol CAS No. 102196-18-9

2-(4-(Hydroxymethyl)phenoxy)ethanol

Cat. No. B1322800
M. Wt: 168.19 g/mol
InChI Key: HICCZTUIGGIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634701

Procedure details

10 Grams (0.06 mol) of 4-(2-hydroxyethoxy)benzyl alcohol, prepared according to L. M. Marson, Il Farmaco ed. sci. 14, 159 (1959)), was dissolved in anhydrous pyridine (80 ml) and anhydrous chloroform (100 ml), then the mixture was ice cooled and thionyl chloride (80 ml) was slowly added, under stirring. Stirring was continued, allowing temperature to raise to the room's one, then the mixture was heated for about 2 hours to complete the reaction. After cooling, the reaction mixture was poured into water (200 ml); the chloroformic layer was separated, washed with a 5% aqueous solution of sodium hydroxyde, dried over Na2SO4 and evaporated. The residue was distilled under vacuum to provide the pure product (8.2 g; 66.6% yield).
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8](CO)=[CH:7][CH:6]=1.[CH:13]([Cl:16])(Cl)Cl.S(Cl)([Cl:19])=O.O>N1C=CC=CC=1>[Cl:19][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:13][Cl:16])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
OCCOC1=CC=C(CO)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
to raise to the room's one
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the chloroformic layer was separated
WASH
Type
WASH
Details
washed with a 5% aqueous solution of sodium hydroxyde
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to provide the pure product (8.2 g; 66.6% yield)

Outcomes

Product
Name
Type
Smiles
ClCCOC1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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